

# Thermochemical Data for (+)-Camphene: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (+)-Camphene. The information is compiled from experimental and computational studies, offering valuable data for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data in structured tables, details relevant experimental and computational methodologies, and provides a visualization of the biosynthetic pathway of (+)-Camphene.

# **Quantitative Thermochemical Data**

The following tables summarize the available thermochemical data for camphene. It is important to note that while the focus of this guide is **(+)-Camphene**, much of the available experimental data does not specify the enantiomer. However, the thermochemical properties of enantiomers are identical.

Table 1: Enthalpy and Gibbs Free Energy Data for Camphene



Thermochemic al Property	Value (kJ/mol)	State	Method	Reference
Standard Enthalpy of Combustion (ΔcH°solid)	-6146.00 ± 2.00	Solid	Bomb Calorimetry (Ccb)	Kozina, Bychikhina, et al., 1977[1]
Standard Enthalpy of Formation (ΔfH°gas)	-28.0 ± 2.0	Gas	From ΔcH°solid and ΔsubH°	Kozina, Bychikhina, et al., 1977[1]
Standard Enthalpy of Formation (ΔfH°solid)	-75.0 ± 2.0	Solid	From ΔcH°solid	Kozina, Bychikhina, et al., 1977[1]
Standard Enthalpy of Vaporization (ΔναρΗ°)	44.7	Liquid	Gas Chromatography (GC)	Hoskovec, Grygarová, et al., 2005[1]
Standard Enthalpy of Sublimation (ΔsubH°)	46.86 ± 0.54	Solid	Calorimetry (C)	Kozina, Bychikhina, et al., 1977[1]
Standard Gibbs Free Energy of Formation (ΔfG°)	182.60	Gas	Joback Method (Calculated)	Cheméo[2]

Table 2: Heat Capacity of Gaseous Camphene



Temperature (K)	Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)	
272.71	Value not explicitly provided in search results	
291.03	Value not explicitly provided in search results	
308.01	Value not explicitly provided in search results	

Note: While the source indicates temperature-dependent data is available, specific values were not retrieved in the search.

# **Experimental and Computational Protocols**

Detailed experimental protocols are crucial for the replication and verification of scientific data. Below are descriptions of the methodologies employed to determine the key thermochemical properties of camphene.

### 2.1. Determination of Enthalpy of Combustion: Oxygen Bomb Calorimetry

The standard enthalpy of combustion of solid camphene was determined by Kozina, Bychikhina, et al. (1977) using oxygen bomb calorimetry.[1] While the specific experimental details from the original publication were not accessible, a general procedure for this technique with organic solids is as follows:

- Sample Preparation: A precise mass of the solid camphene sample is pressed into a pellet.
- Bomb Setup: The pellet is placed in a sample holder within a high-pressure stainless steel
  container, known as a "bomb." A fuse wire is positioned to make contact with the sample. A
  small, known amount of water is added to the bomb to ensure that the water formed during
  combustion is in the liquid state.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
- Calorimeter Assembly: The bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.



- Ignition and Measurement: The sample is ignited by passing an electric current through the
  fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the
  surrounding water, causing a temperature increase. The temperature change is meticulously
  recorded over time until a maximum temperature is reached and the system begins to cool.
- Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the camphene sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

### 2.2. Determination of Enthalpy of Vaporization: Gas Chromatography

The enthalpy of vaporization of camphene was determined by Hoskovec, Grygarová, et al. (2005) using a gas chromatographic method.[1] This technique relates the retention time of a compound to its vapor pressure. A general protocol for this method is outlined below:

- Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature can be precisely controlled.
- Sample and Standards: A solution of camphene and a series of n-alkanes (as standards with known vaporization enthalpies) are prepared in a volatile solvent.
- Isothermal Measurements: The sample mixture is injected into the gas chromatograph at a series of different, precisely maintained column temperatures.
- Data Acquisition: The retention times for camphene and the n-alkane standards are recorded at each temperature.
- Calculation: The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the retention time using the following relationship, which is derived from the Clausius-Clapeyron equation:

$$ln(t'R) = -(\Delta vapH / R) * (1/T) + C$$

where t'R is the adjusted retention time, R is the gas constant, T is the absolute temperature, and C is a constant. A plot of ln(t'R) versus 1/T yields a straight line with a slope of



 $-\Delta vapH/R$ , from which the enthalpy of vaporization can be calculated.

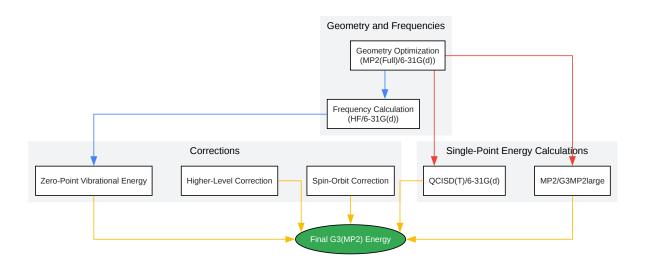
### 2.3. Computational Thermochemistry: G3(MP2) Theory

The Gibbs free energy of formation of camphene has been calculated using computational methods. One such high-accuracy composite method is the Gaussian-3 using reduced Møller-Plesset order (G3(MP2)) theory. This method approximates a high-level calculation by a series of lower-level calculations. The general workflow is as follows:

- Geometry Optimization: The molecular geometry is optimized at the MP2(Full)/6-31G(d) level of theory.
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE).
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.
- Energy Correction: The final G3(MP2) energy is obtained by combining the energies from the different levels of calculation and adding several correction terms, including the ZPVE, a spin-orbit correction for atomic species, and an empirical higher-level correction (HLC) to account for remaining basis set and correlation energy deficiencies.
- Thermochemical Properties: The calculated total energy is then used to derive thermochemical properties such as the enthalpy and Gibbs free energy of formation by applying standard statistical mechanics principles.

A simplified workflow for the G3(MP2) calculation is depicted in the diagram below.





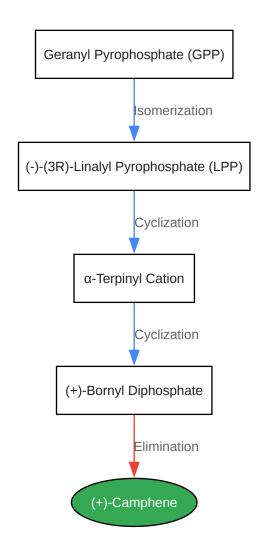
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G3(MP2) computational workflow.

# **Biosynthesis of (+)-Camphene**

(+)-Camphene is a bicyclic monoterpene synthesized in many plants from the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The key steps in the formation of (+)-camphene from geranyl pyrophosphate (GPP) are outlined below. The conversion of geranyl pyrophosphate to (+)-bornyl pyrophosphate and subsequently to (+)-camphene is understood to initiate with the isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate, followed by the cyclization of this bound intermediate.[3]





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Biosynthesis of (+)-Camphene from GPP.

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## References

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- 3. Biosynthesis of monoterpenes: stereochemistry of the coupled isomerization and cyclization of geranyl pyrophosphate to camphane and isocamphane monoterpenes -PubMed [pubmed.ncbi.nlm.nih.gov]
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